Tert-butyl 6-(difluoromethyl)indoline-1-carboxylate
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Overview
Description
Tert-butyl 6-(difluoromethyl)indoline-1-carboxylate is a synthetic organic compound that belongs to the class of indoline derivatives Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(difluoromethyl)indoline-1-carboxylate typically involves the reaction of indoline derivatives with tert-butyl chloroformate and difluoromethylating agents. One common method includes the following steps:
Starting Material: Indoline derivative.
Reagent: Tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine at low temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(difluoromethyl)indoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Tert-butyl 6-(difluoromethyl)indoline-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 6-(difluoromethyl)indoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group is known to enhance the compound’s stability and bioactivity. The compound may interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl indoline-1-carboxylate: Similar structure but lacks the difluoromethyl group.
Difluoromethyl indoline derivatives: Compounds with similar difluoromethyl groups but different substituents.
Uniqueness
Tert-butyl 6-(difluoromethyl)indoline-1-carboxylate is unique due to the presence of both the tert-butyl and difluoromethyl groups
Properties
Molecular Formula |
C14H17F2NO2 |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
tert-butyl 6-(difluoromethyl)-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C14H17F2NO2/c1-14(2,3)19-13(18)17-7-6-9-4-5-10(12(15)16)8-11(9)17/h4-5,8,12H,6-7H2,1-3H3 |
InChI Key |
FRCSJKIDPJUPLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)C(F)F |
Origin of Product |
United States |
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